An In-Depth Technical Guide to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid: Structure, Synthesis, and Potential Applications
An In-Depth Technical Guide to 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric Acid: Structure, Synthesis, and Potential Applications
Executive Summary: This technical guide provides a comprehensive overview of 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid, a member of the aryl keto acid class of organic compounds. While specific research on this exact molecule is limited, its structural motifs—a substituted aromatic ring, a ketone, and a chiral carboxylic acid—make it a compound of significant interest as a versatile building block in medicinal chemistry and materials science. This document outlines its chemical identity, proposes a robust synthetic pathway based on established chemical principles, details expected analytical characterization data, and explores its potential applications in drug discovery. The protocols and data presented herein are based on established knowledge of analogous structures and are intended to serve as a foundational resource for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a specialty chemical intermediate. Its bifunctional nature, containing both a ketone and a carboxylic acid, coupled with a chiral center at the C2 position, provides multiple points for chemical modification, making it a valuable scaffold for creating diverse molecular libraries.
Nomenclature and Identifiers
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IUPAC Name: 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid
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Molecular Formula: C₁₃H₁₆O₃
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Molecular Weight: 220.26 g/mol
Chemical Structure
The structure consists of a butyric acid backbone with a methyl group at the second carbon (C2), creating a chiral center. The fourth carbon (C4) is a ketone, which is attached to a phenyl ring substituted with two methyl groups at the meta positions (3 and 5).
Caption: Chemical structure of 4-(3,5-dimethylphenyl)-2-methyl-4-oxobutanoic acid.
Physicochemical Properties
The experimental data for this specific compound is not widely published. The following table summarizes estimated and known properties based on its structure and data from close analogs like 4-(3,5-Dimethylphenyl)-4-oxobutyric acid.[3][4]
| Property | Value (Estimated/Analog Data) | Rationale / Source |
| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids. |
| Melting Point | 120 - 140 °C | Based on analogs like 4-(4-Methylphenyl)-4-oxobutanoic acid (127-130 °C).[5][6] The additional methyl group may slightly alter this. |
| Boiling Point | > 390 °C at 760 mmHg | Analog 4-(3,5-Dimethylphenyl)-4-oxobutyric acid has a boiling point of 396.8 °C.[3] |
| Solubility | Soluble in methanol, ethanol, DMSO, acetone. Insoluble in water. | The carboxylic acid group provides some polarity, but the dominant aromatic part reduces water solubility. |
| pKa | 4.0 - 5.0 | Typical range for an aliphatic carboxylic acid, slightly influenced by the distant electron-withdrawing ketone. |
| Density | ~1.14 g/cm³ | Based on the analog 4-(3,5-Dimethylphenyl)-4-oxobutyric acid (1.138 g/cm³).[3][4] |
Synthesis and Purification
The most logical and industrially scalable approach to synthesizing 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is via a Friedel-Crafts acylation reaction.
Retrosynthetic Analysis & Mechanistic Rationale
The key C-C bond formation is between the aromatic ring and the carbonyl carbon of the butanoic acid chain. This disconnection points directly to a Friedel-Crafts acylation.[7] The electrophile is an acylium ion generated in situ from 2-methylsuccinic anhydride and a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The nucleophile is the electron-rich aromatic ring of 1,3-dimethylbenzene (m-xylene). The two methyl groups on m-xylene are ortho-, para-directing and activating, ensuring the acylation occurs at the C4 position, which is sterically accessible and electronically favored.
Detailed Experimental Protocol: Friedel-Crafts Acylation
This protocol is a self-validating system. Successful synthesis of the target molecule will be confirmed by the analytical characterization methods outlined in Section 3.0.
Materials:
-
1,3-Dimethylbenzene (m-xylene), anhydrous
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2-Methylsuccinic anhydride
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Aluminum chloride (AlCl₃), anhydrous
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Sodium sulfate (Na₂SO₄), anhydrous
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Toluene or Ethyl Acetate for recrystallization
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Ice, deionized water
Procedure:
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Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), add anhydrous aluminum chloride (1.2 equivalents).
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Solvent Addition: Add anhydrous dichloromethane via cannula and cool the suspension to 0 °C in an ice bath.
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Reagent Addition: Dissolve 2-methylsuccinic anhydride (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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Aromatic Substrate Addition: Add m-xylene (1.1 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a hexane:ethyl acetate mixture.
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Work-up: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding crushed ice, followed by concentrated HCl until the aluminum salts dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with 1M HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as toluene or an ethyl acetate/hexane mixture, to afford 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Unequivocal structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final product.
Expected Spectroscopic Data
The data below are predicted based on established principles of spectroscopy and analysis of similar structures.[8][9][10][11]
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¹H NMR (400 MHz, CDCl₃):
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δ ~12.0 ppm (s, 1H): Broad singlet characteristic of the carboxylic acid proton (-COOH).
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δ ~7.6 ppm (s, 2H): Singlet for the two equivalent aromatic protons ortho to the carbonyl group.
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δ ~7.2 ppm (s, 1H): Singlet for the aromatic proton para to the carbonyl group.
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δ ~3.3-3.0 ppm (m, 3H): Complex multiplet corresponding to the diastereotopic protons at C3 (-CH₂-) and the methine proton at C2 (-CH-).
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δ ~2.4 ppm (s, 6H): Sharp singlet for the six protons of the two equivalent aromatic methyl groups (-CH₃).
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δ ~1.3 ppm (d, 3H): Doublet for the three protons of the methyl group at the C2 position.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ ~199 ppm: Ketone carbonyl carbon (C=O).
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δ ~179 ppm: Carboxylic acid carbonyl carbon (COOH).
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δ ~138 ppm: Aromatic quaternary carbons attached to methyl groups.
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δ ~136 ppm: Aromatic quaternary carbon attached to the ketone.
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δ ~135 ppm: Aromatic CH carbon para to the ketone.
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δ ~127 ppm: Aromatic CH carbons ortho to the ketone.
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δ ~40 ppm: Methine carbon at C2.
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δ ~35 ppm: Methylene carbon at C3.
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δ ~21 ppm: Aromatic methyl carbons.
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δ ~17 ppm: Aliphatic methyl carbon at C2.
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-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
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3300-2500 (broad): O-H stretch of the carboxylic acid dimer.
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~1710: C=O stretch of the carboxylic acid.
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~1685: C=O stretch of the aryl ketone.
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~1600, ~1450: C=C stretches of the aromatic ring.
-
-
Mass Spectrometry (MS-ESI):
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[M-H]⁻: Calculated for C₁₃H₁₅O₃⁻: 219.10.
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[M+Na]⁺: Calculated for C₁₃H₁₆O₃Na⁺: 243.10.
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Analytical Workflow Diagram
Caption: Standard analytical workflow for compound characterization.
Potential Applications in Drug Discovery
The aryl oxobutanoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in various compounds with diverse biological activities.[12][13] The title compound, with its specific substitution pattern and chirality, offers unique vectors for optimization in a drug discovery program.
Scaffold for Anti-Inflammatory Agents
Arylalkanoic acids are the largest class of non-steroidal anti-inflammatory drugs (NSAIDs).[14] Many, like Fenbufen, are aryl-4-oxobutanoic acid prodrugs that are metabolized in vivo to active aryl acetic acid derivatives. The methyl group at the C2 position in the title compound is analogous to the structure of profens (e.g., Ibuprofen), a major subclass of NSAIDs known for potent anti-inflammatory activity.[15][16] This suggests that 4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid could serve as a novel prodrug candidate for developing next-generation anti-inflammatory agents with potentially modified pharmacokinetic and pharmacodynamic profiles.
Intermediate for CNS-Active Agents
Derivatives of 4-aryl-4-oxobutanoic acids have been investigated for their psychotropic activities.[12] The core scaffold can be used to synthesize various heterocyclic systems, such as pyridazinones, which are known to possess a range of biological effects including anti-inflammatory and antimicrobial properties.[13] The specific dimethylphenyl moiety could be explored for its ability to modulate interactions with central nervous system (CNS) targets.
Potential Role in Oncology
The development of small molecule inhibitors for protein-protein interactions is a key strategy in modern oncology. The title compound's structure provides a rigid aromatic core for presentation of pharmacophoric features and a flexible acidic chain that can be used as a handle for further chemical elaboration or to engage with polar residues in a protein binding site. The aryl sulfamate pharmacophore, for example, has been widely developed for oncology applications, and similar aryl-based structures are central to many targeted therapies.[17] The compound could serve as a starting point for synthesizing inhibitors of targets where an aromatic group and a carboxylic acid are key binding elements.
Conclusion
4-(3,5-Dimethylphenyl)-2-methyl-4-oxobutyric acid is a well-defined chemical entity with significant, albeit largely unexplored, potential. This guide provides a solid foundation for its synthesis via a reliable Friedel-Crafts acylation protocol and outlines the necessary analytical techniques for its characterization. Based on robust structure-activity relationships from analogous compounds, it stands as a promising starting material for drug discovery campaigns, particularly in the fields of inflammation and oncology. The insights and protocols detailed here should empower researchers to effectively synthesize, characterize, and utilize this versatile chemical scaffold in their development programs.
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